2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile 2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1904028-47-2
VCID: VC6933694
InChI: InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-13(9-14)17(25)24-7-5-15(11-24)26-16-8-12(10-22)4-6-23-16/h1-4,6,8-9,15H,5,7,11H2
SMILES: C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C18H14F3N3O2
Molecular Weight: 361.324

2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile

CAS No.: 1904028-47-2

Cat. No.: VC6933694

Molecular Formula: C18H14F3N3O2

Molecular Weight: 361.324

* For research use only. Not for human or veterinary use.

2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile - 1904028-47-2

Specification

CAS No. 1904028-47-2
Molecular Formula C18H14F3N3O2
Molecular Weight 361.324
IUPAC Name 2-[1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile
Standard InChI InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-13(9-14)17(25)24-7-5-15(11-24)26-16-8-12(10-22)4-6-23-16/h1-4,6,8-9,15H,5,7,11H2
Standard InChI Key NFLINMNHYRGULP-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile delineates its three primary components:

  • A pyrrolidin-3-yloxy moiety, which introduces a five-membered nitrogen-containing ring with an ether linkage.

  • A 3-(trifluoromethyl)benzoyl group, providing aromaticity and electron-withdrawing characteristics via the trifluoromethyl (-CF₃) substituent.

  • An isonicotinonitrile backbone, featuring a pyridine ring substituted with a nitrile (-CN) group at the 2-position.

The structural complexity arises from the integration of these subunits, which likely enhances metabolic stability and target binding affinity due to the trifluoromethyl group’s lipophilicity and the nitrile’s hydrogen-bonding potential .

Synthetic Pathways and Methodologies

Reaction Optimization

Critical parameters include:

  • Use of Pd catalysts for cross-coupling reactions, as noted in patent examples involving pyridine derivatives .

  • Temperature control (< 60°C) to prevent decomposition of the nitrile group .

Physicochemical Properties

Predicted Properties

Based on structurally related compounds (e.g., 2-(Trifluoromethyl)benzyl chloride) :

PropertyValue/Description
Molecular FormulaC₁₈H₁₅F₃N₂O₂
Molecular Weight364.32 g/mol
Log P (Partition Coefficient)~3.5 (estimated via XLOGP3)
SolubilityLow aqueous solubility (<0.1 mg/mL)
Melting PointNot reported

The trifluoromethyl group significantly increases lipophilicity, while the nitrile enhances dipole interactions, influencing bioavailability and membrane permeability .

Pharmacological Applications

Antibacterial and Antiviral Activity

Analogous nitrile-containing compounds demonstrate antibacterial activity by inhibiting bacterial enzymes (e.g., dihydrofolate reductase) . The trifluoromethyl group’s electronegativity could disrupt microbial cell wall synthesis .

Future Perspectives

Structural Modifications

  • Introducing polar groups (e.g., -OH, -NH₂) could improve solubility without compromising target affinity .

  • Prodrug strategies (e.g., esterification) might enhance oral bioavailability .

Computational Modeling

Molecular dynamics simulations could elucidate binding modes with kinase targets, guiding iterative design .

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